2-Hydroxy-2-(2-nitrophenyl)acetonitrile
Overview
Description
Synthesis Analysis
A concise synthesis method for compounds structurally related to 2-Hydroxy-2-(2-nitrophenyl)acetonitrile involves the reaction of trimethylsilyl cyanide with o-quinone methides, which are generated in situ from 2-(1-tosylalkyl)phenols under basic conditions. This method provides a straightforward approach to synthesizing 2-(2-hydroxyphenyl)acetonitriles, which can be further transformed into benzofuranones (Wu, Gao, Chen, & Zhou, 2014).
Molecular Structure Analysis
The molecular structure of (4-nitrophenyl)acetonitrile and its carbanion has been extensively studied using both quantitative IR spectra and ab initio force field calculations. These studies reveal significant structural changes during the conversion of the parent molecule into the carbanion, affecting the entire species and demonstrating the molecule's complex reactivity and structural dynamics (Binev, Petrova, Tsenov, & Binev, 2000).
Scientific Research Applications
Catalytic Synthesis : The compound has been used in the catalytic hydrogenation of (2-nitrophenyl)acetonitriles bearing electron-withdrawing substituent α to the nitrile, yielding N-hydroxy-2-aminoindoles, which are important in organic synthesis (Belley et al., 2006).
Smiles Rearrangement : It's involved in the spontaneous rearrangement during alkylation with 2-bromo-2-methylpropionamide, leading to valuable 2-nitro substituted aniline derivatives (Buchstaller & Anlauf, 2004).
Photophysical Properties in Organotin Compounds : It's used in the synthesis of organotin compounds derived from Schiff bases, showing potential applications in organic light emitting diodes due to their photophysical properties (García-López et al., 2014).
Crystal Structure Analysis : As part of its structural exploration, the compound has been used to understand intermolecular hydrogen bonding and its implications in crystal packing (Betz et al., 2007).
Herbicidal Activities Study : It has been used as a starting material in the synthesis of formamide derivatives to assess their herbicidal activities, although preliminary bioassays indicated no significant activities at tested concentrations (Yuan-xiang, 2011).
Synthetic Nucleases Design : The compound has been studied for its acceleration of acid-catalyzed transesterification of 2-hydroxypropyl-p-nitrophenyl phosphate by various organic solvents, important in the design of synthetic nucleases (Hong & Suh, 2000).
Peptide Synthesis : In peptide synthesis, 2-pyridyl esters derived from the compound have shown considerable reactivity towards nucleophiles, indicating potential usefulness in solid-phase peptide synthesis and the synthesis of O-peptides and depsipeptides (Dutta & Morley, 1971).
Hydroxyl Protecting Group in Organic Synthesis : It's used in the protection of hydroxyl functions as (2-nitrophenyl)acetyl (NPAc) group, showing orthogonality with commonly used protecting groups (Daragics & Fügedi, 2010).
properties
IUPAC Name |
2-hydroxy-2-(2-nitrophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4,8,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBWLYSNBNNELO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286299 | |
Record name | 2-hydroxy-2-(2-nitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30286299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-(2-nitrophenyl)acetonitrile | |
CAS RN |
13312-81-7 | |
Record name | NSC44638 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44638 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydroxy-2-(2-nitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30286299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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